molecular formula C18H21F3N4OS B2996243 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1428378-71-5

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No. B2996243
CAS RN: 1428378-71-5
M. Wt: 398.45
InChI Key: CVFBCTXJNPBFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21F3N4OS and its molecular weight is 398.45. The purity is usually 95%.
BenchChem offers high-quality 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conformational Analysis and Structural Comparisons

One study focused on the conformational analysis of thioperamide, a compound structurally related to 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide, to understand its potential as a template for designing new H3-receptor antagonists. This research utilized molecular mechanics and X-ray crystallography to study minimum-energy conformations and rotational barriers, providing a basis for structural comparisons with other H3-receptor antagonists (Plazzi et al., 1997).

Drug-likeness and Central Nervous System Optimization

Another study described the identification of a structurally diverse compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, highlighting the use of central nervous system multiparameter optimization (CNS MPO) as a guideline for improving drug-likeness. This research underscores the importance of physicochemical properties and pharmacokinetic profiles in the development of CNS-active compounds (Yamamoto et al., 2016).

Inhibitors of Soluble Epoxide Hydrolase

The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening is another application area. The research highlighted the critical role of the triazine heterocycle for high potency and selectivity, showcasing the process of lead optimization for the development of tool compounds for in vivo investigation in various disease models (Thalji et al., 2013).

Antimycobacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives for their antimycobacterial activity against drug-sensitive and resistant Mycobacterium tuberculosis strains showcase another dimension of scientific research applications. This study provides insights into the structure-activity relationship (SAR) and the potential of such compounds as scaffolds for developing new antimycobacterial agents (Lv et al., 2017).

Mixed Ligand Concept in Radiopharmaceuticals

A study on mixed ligand fac-tricarbonyl complexes introduces a novel [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+, demonstrating the application of such compounds in radiopharmaceuticals. This basic study explores the potential of labeling bioactive molecules for medical imaging purposes, highlighting the versatility of compounds with complex structures in scientific research (Mundwiler et al., 2004).

properties

IUPAC Name

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4OS/c1-24-10-7-22-17(24)27-12-13-5-8-25(9-6-13)16(26)23-15-4-2-3-14(11-15)18(19,20)21/h2-4,7,10-11,13H,5-6,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFBCTXJNPBFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-N-(3-(trifluoromethyl)phenyl)piperidine-1-carboxamide

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